N-tert-butyl-4-(trifluoromethyl)benzamide
Overview
Description
“N-tert-butyl-4-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C12H14F3NO . It has a molecular weight of 245.24100 . This compound is used for site-selective, intermolecular C-H xanthylation of alkanes, leading to the rapid diversification of otherwise inert C-H bonds .
Synthesis Analysis
The synthesis of “N-tert-butyl-4-(trifluoromethyl)benzamide” involves the reaction of potassium ethyl xanthate with N-(tert-butyl)-N-chloro-3,5-bis(trifluoromethyl)benzamide in acetonitrile .Molecular Structure Analysis
The molecular structure of “N-tert-butyl-4-(trifluoromethyl)benzamide” consists of 12 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . The InChI code for this compound is 1S/C12H14F3NO/c1-11(2,3)16-10(17)8-4-6-9(7-5-8)12(13,14)15/h4-7H,1-3H3,(H,16,17) .Chemical Reactions Analysis
“N-tert-butyl-4-(trifluoromethyl)benzamide” is used as a reagent for site-selective, intermolecular C-H xanthylation of alkanes . This reaction leads to the rapid diversification of otherwise inert C-H bonds .Physical And Chemical Properties Analysis
“N-tert-butyl-4-(trifluoromethyl)benzamide” is a solid at 25°C . It is soluble in a wide range of common organic solvents, including benzene, chlorobenzene, fluorobenzene, hexafluorobenzene, trifluorotoluene, o-dichlorobenzene, methylene chloride, dichloroethane, chloroform, acetonitrile, hexanes, and ethyl acetate .Scientific Research Applications
Synthesis of N-trifluoromethyl Compounds
- Application Summary : N-tert-butyl-4-(trifluoromethyl)benzamide is used in the synthesis of N-trifluoromethyl compounds. This method avoids expensive and hazardous reagents .
- Methods of Application : The method involves introducing CF3 groups on a large variety of secondary amines .
- Results : The advantage of the method could be demonstrated by obtaining crystalline tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate, a compound that previously only had been obtained as an oil .
Pharmaceutical Applications
- Application Summary : The N-tert-butyl amide group, which is present in N-tert-butyl-4-(trifluoromethyl)benzamide, is found in many drugs such as finasteride, nelfinavir, and CPI-1189 .
- Methods of Application : These drugs are used to treat various conditions. For example, finasteride is used to treat benign prostatic hyperplasia .
- Results : As a protease inhibitor, nelfinavir has been developed as a component in the treatment of HIV .
Synthesis of Fluorinated Phenyl tert-Butyl Nitroxides
- Application Summary : N-tert-butyl-4-(trifluoromethyl)benzamide can potentially be used in the synthesis of fluorinated phenyl tert-butyl nitroxides .
- Methods of Application : The method involves nucleophilic substitution reactions of a fluorine atom in a series of polyfluorinated aromatic compounds .
- Results : This idea has been especially fruitful in nitroxide chemistry .
Site-Selective C-H Xanthylation
- Application Summary : This compound can potentially be used for site-selective, intermolecular C-H xanthylation of alkanes .
- Methods of Application : The method involves the use of this reagent for the rapid diversification of otherwise inert C-H bonds .
- Results : This application leads to the creation of chemically differentiated building blocks for organic synthesis .
Preparation of Drug Candidates
- Application Summary : N-tert-butyl-4-(trifluoromethyl)benzamide can be used for the preparation of drug candidates containing hindered amine motifs .
- Methods of Application : This hindered amine provides a chemically differentiated building block for organic synthesis .
- Results : This method allows for the creation of chemically diverse drug candidates .
Synthesis of Fluorinated Aromatic Compounds
- Application Summary : N-tert-butyl-4-(trifluoromethyl)benzamide can be used in the synthesis of fluorinated aromatic compounds .
- Methods of Application : The method involves nucleophilic substitution reactions of a fluorine atom in a series of polyfluorinated aromatic compounds .
- Results : This application leads to the creation of chemically differentiated building blocks for organic synthesis .
Safety And Hazards
“N-tert-butyl-4-(trifluoromethyl)benzamide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
properties
IUPAC Name |
N-tert-butyl-4-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c1-11(2,3)16-10(17)8-4-6-9(7-5-8)12(13,14)15/h4-7H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTLWFJGHNRZBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432284 | |
Record name | N-tert-butyl-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(trifluoromethyl)benzamide | |
CAS RN |
91888-96-9 | |
Record name | N-tert-butyl-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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